![molecular formula C6H4N2O B14749419 Cyclopenta[d][1,2,3]oxadiazine CAS No. 271-00-1](/img/structure/B14749419.png)
Cyclopenta[d][1,2,3]oxadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta[d][1,2,3]oxadiazine is a heterocyclic compound that contains a fused ring system with both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[d][1,2,3]oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of acylhydrazides and allenoates in a one-pot synthesis. This method includes aerobic oxidation of acylhydrazides to form N-acyldiazenes, followed by a cycloaddition reaction catalyzed by 4-(dimethylamino)pyridine (DMAP) to yield the desired oxadiazine .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are often employed to scale up laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta[d][1,2,3]oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in modifying the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Cyclopenta[d][1,2,3]oxadiazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of Cyclopenta[d][1,2,3]oxadiazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical modifications. The pathways involved often include oxidative stress responses and signal transduction mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole: Another heterocyclic compound with similar structural features but different chemical properties.
1,2,4-Oxadiazole: Known for its biological activity and use in medicinal chemistry.
Cyclopentadiene: A related compound used as a precursor in various chemical reactions.
Uniqueness
Cyclopenta[d][1,2,3]oxadiazine stands out due to its unique fused ring structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propriétés
Numéro CAS |
271-00-1 |
|---|---|
Formule moléculaire |
C6H4N2O |
Poids moléculaire |
120.11 g/mol |
Nom IUPAC |
cyclopenta[d]oxadiazine |
InChI |
InChI=1S/C6H4N2O/c1-2-5-4-9-8-7-6(5)3-1/h1-4H |
Clé InChI |
XRRWLVCXKLJKJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CON=NC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


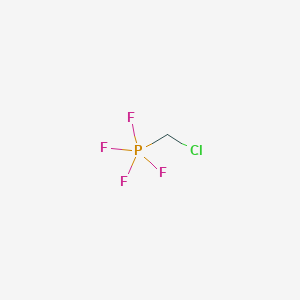

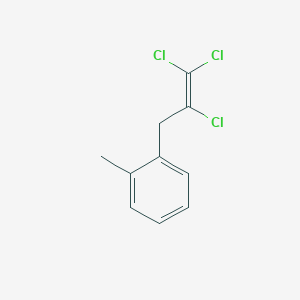
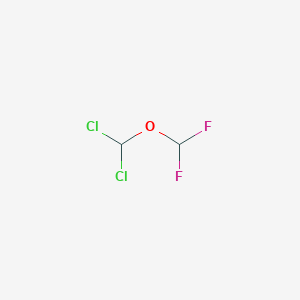
![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)
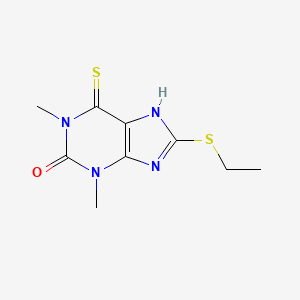
![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
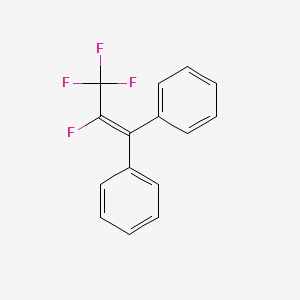
![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
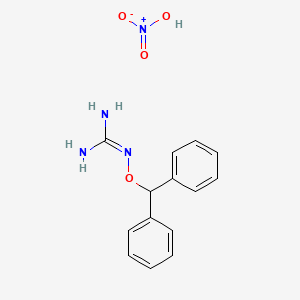
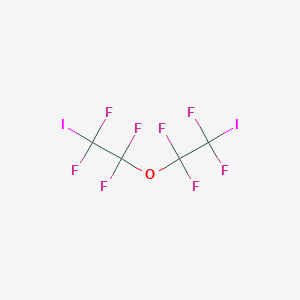
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)


